molecular formula C4H7Br2NO2 B1593459 2,3-Dibromopropyl carbamate CAS No. 55190-46-0

2,3-Dibromopropyl carbamate

Cat. No.: B1593459
CAS No.: 55190-46-0
M. Wt: 260.91 g/mol
InChI Key: XPGGXNIIXHFGKQ-UHFFFAOYSA-N
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Description

Overview of the Carbamate (B1207046) Class within Organic Chemistry

Carbamates are a class of organic compounds that are formally derived from the unstable carbamic acid (NH₂COOH). wikipedia.org They are characterized by the presence of a carbamate functional group, which consists of a carbonyl group bonded to both an oxygen and a nitrogen atom. The general structure is R₂NC(O)OR'. wikipedia.org This structure can be considered a hybrid of an amide and an ester, which imparts unique chemical and physical properties. acs.org

Carbamates are notable for their wide range of applications, serving as key components in pharmaceuticals, and as protecting groups in organic synthesis, particularly in peptide chemistry. acs.orgnih.gov They are also used in the production of polyurethanes, a major family of plastics. wikipedia.org The stability of the C-N bond in carbamates, influenced by amide resonance, is a significant feature, though it is generally lower than in amides. acs.org The synthesis of carbamates can be achieved through several routes, including the reaction of isocyanates with alcohols, alcoholysis of carbamoyl (B1232498) chlorides, or the coupling of amines, carbon dioxide, and alkyl halides. wikipedia.orgorganic-chemistry.org

Historical Trajectories of Fundamental Chemical Research Related to Brominated Organic Compounds

The history of brominated organic compounds is intrinsically linked to the discovery of bromine itself in 1826 by the French chemist Antoine-Jérôme Balard. britannica.comniscpr.res.in He isolated the new element from the residues of sea salt production. britannica.com The name "bromine" originates from the Greek word "bromos," meaning "stench," a nod to its strong, unpleasant odor. britannica.comniscpr.res.in

Initially, the industrial application of bromine and its compounds was modest. niscpr.res.in A significant early use was in the production of ethylene (B1197577) bromide (C₂H₄Br₂), which was added to leaded gasoline. britannica.com Over time, research has expanded to explore the diverse applications of bromo-organic compounds in various fields. Bromination has become a fundamental transformation in organic synthesis, with applications in the creation of dyes, and high-density liquids like bromoform (B151600) (CHBr₃). britannica.comacs.org

In the 20th century, a major application for brominated organic compounds emerged in the form of flame retardants. inchem.org These compounds, which often contain a high percentage of bromine by weight, are added to plastics, textiles, and electronics to reduce flammability. inchem.org Research into brominated flame retardants (BFRs) has been extensive, covering their synthesis, mechanisms of action, and environmental presence. inchem.orgnih.gov

Rationale for Contemporary Academic Investigations Pertaining to 2,3-Dibromopropyl Carbamate

Contemporary research interest in this compound and related structures stems from the broader investigation into brominated compounds, particularly those used as flame retardants. One prominent example is tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a flame retardant that has been the subject of numerous studies. nih.govnih.gov The study of such compounds often involves examining their synthesis, chemical properties, and analytical detection methods. nih.gov

Investigations into related compounds, such as S-p-methoxyphenyl N-2,3-dibromopropylthiolcarbamate, highlight the exploration of synthesis methods, including the bromination of an allyl precursor. google.com.na The synthesis of cyclic carbonates from 2,3-dibromopropyl ethyl carbonate also demonstrates the reactivity and potential for rearrangement of the 2,3-dibromopropyl moiety. rsc.orgrsc.org

Furthermore, the development of analytical methods for detecting brominated compounds in various matrices is a significant area of research. hubspotusercontent00.netclu-in.orgepa.govmdpi.com Techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are employed for the determination of compounds like tris(2,3-dibromopropyl) phosphate. hubspotusercontent00.netclu-in.orgepa.gov These analytical studies are crucial for understanding the presence and behavior of such compounds. The study of this compound fits within this context of understanding the fundamental chemistry of brominated organic molecules.

Current Gaps in Fundamental Chemical Understanding of this compound

While there is a substantial body of research on brominated compounds and carbamates as separate classes, specific and detailed information solely on the fundamental chemical properties of this compound is not extensively available in the public domain. Much of the existing research focuses on related, more complex structures. For instance, detailed studies are available for tris(2,3-dibromopropyl) phosphate and other brominated flame retardants. industrialchemicals.gov.auindustrialchemicals.gov.auresearchgate.net

There is a noticeable lack of dedicated studies on the synthesis, spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry), and reactivity of this compound itself. While general methods for carbamate synthesis exist, specific optimization and detailed mechanistic studies for this particular compound are not readily found. nih.govorganic-chemistry.org Similarly, while analytical methods for larger brominated compounds are well-documented, specific methods validated for this compound are not explicitly detailed. nih.govmdpi.com This indicates a data gap in the fundamental chemical literature for this specific compound, with much of the related knowledge being inferred from studies on structurally analogous molecules. escholarship.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55190-46-0

Molecular Formula

C4H7Br2NO2

Molecular Weight

260.91 g/mol

IUPAC Name

2,3-dibromopropyl carbamate

InChI

InChI=1S/C4H7Br2NO2/c5-1-3(6)2-9-4(7)8/h3H,1-2H2,(H2,7,8)

InChI Key

XPGGXNIIXHFGKQ-UHFFFAOYSA-N

SMILES

C(C(CBr)Br)OC(=O)N

Canonical SMILES

C(C(CBr)Br)OC(=O)N

Origin of Product

United States

Synthetic Methodologies and Derivatization Pathways of 2,3 Dibromopropyl Carbamate

Established Synthetic Routes for 2,3-Dibromopropyl Carbamate (B1207046)

The traditional synthesis of 2,3-dibromopropyl carbamate primarily revolves around two key strategies: the bromination of an unsaturated precursor, specifically an allyl carbamate, or the reaction of a pre-brominated three-carbon synthon with a carbamoylating agent.

One of the most direct methods involves the electrophilic addition of bromine to an allyl carbamate. For instance, N-benzyloxycarbonyl-2,3-dibromopropylamine has been synthesized by the bromination of N-benzyloxycarbonylprop-2,3-enylamine. google.com This approach is advantageous as allyl carbamates can be readily prepared from the corresponding allyl alcohol or allylamine.

Alternatively, synthesis can commence with a pre-brominated building block. A notable example is the reaction of 2,3-dibromopropylamine with a suitable chloroformate. google.com.na This method offers a convergent approach where the dibrominated alkyl chain and the carbamate moiety are coupled in a single step. Another variation involves the use of 2,3-dibromopropylisocyanate as a reactant, which can then be coupled with an appropriate alcohol or amine to form the desired carbamate. google.com.na The precursor, 2,3-dibromopropylamine hydrobromide, can be synthesized and used to generate versatile azetidine (B1206935) derivatives, indicating its availability for various synthetic transformations. researchgate.netuni-muenchen.de

The mechanism of the bromination of allyl carbamates is a well-understood process. The reaction of an alkene with bromine (Br₂) proceeds via an electrophilic addition mechanism. The initial step involves the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a nucleophile. In the absence of other nucleophiles, the bromide ion (Br⁻) attacks one of the carbons of the bromonium ion, leading to the formation of the vicinal dibromide. The attack typically occurs in an anti-periplanar fashion, which has stereochemical implications for the final product.

When using N-bromosuccinimide (NBS) for allylic bromination, the mechanism is a radical chain reaction. masterorganicchemistry.comlibretexts.org This process is initiated by light or heat and involves the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical. This radical then reacts with Br₂ (which is present in low concentrations from the reaction of HBr with NBS) to yield the allylic bromide and a bromine radical, which propagates the chain. masterorganicchemistry.comlibretexts.org In the context of forming this compound, direct addition of bromine across the double bond is the desired pathway, rather than allylic substitution.

The characterization of intermediates in these synthetic pathways is crucial for confirming the reaction progress and structure of the final product. For instance, in the synthesis of a related compound, S-p-methoxyphenyl N-2,3-dibromopropylthiolcarbamate, the final product was characterized by its melting point and infrared (IR) spectroscopy, which showed characteristic NH and C=O bands. google.com.na Similarly, intermediates such as allyl carbamates can be identified by their unique spectroscopic signatures using techniques like Nuclear Magnetic Resonance (NMR) and IR spectroscopy.

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. While specific studies on the optimization of this particular synthesis are not widely available, general principles from analogous reactions can be applied. Key parameters to consider include the choice of solvent, reaction temperature, stoichiometry of reactants, and the use of catalysts.

For the bromination of allyl carbamates, the choice of solvent is important. Solvents such as carbon tetrachloride, chloroform, or dichloromethane (B109758) are commonly used. The reaction temperature is typically kept low to control the exothermicity of the reaction and minimize side reactions. The stoichiometry of bromine to the allyl carbamate is usually maintained at a 1:1 molar ratio to avoid over-bromination or incomplete reaction.

In syntheses involving the coupling of 2,3-dibromopropylamine with a chloroformate, the presence of a base is often required to neutralize the HCl generated during the reaction. The choice of base (e.g., triethylamine, pyridine) and its stoichiometry can significantly impact the reaction rate and yield.

A factorial design approach, as demonstrated in the optimization of other chemical syntheses, could be systematically employed to identify the optimal conditions for this compound production. york.ac.uk This would involve varying parameters such as temperature, reaction time, and reactant concentrations to map the response surface and find the global optimum. For instance, in the copper-catalyzed β-iodovinylation of carbamates, optimization involved screening the catalyst and base loadings, as well as the ligand-to-copper ratio. researchgate.net

Table 1: Key Parameters for Optimization of this compound Synthesis

ParameterPotential InfluenceExample from Analogous Reactions
Solvent Affects solubility, reaction rate, and side reactions.Use of inert solvents like CCl₄ or CH₂Cl₂ for bromination. google.com.na
Temperature Controls reaction rate and selectivity.Bromination often carried out at 0°C to 50°C. google.com.na
Reactant Stoichiometry Impacts yield and purity.1:1 molar ratio of bromine to alkene is typical.
Catalyst Can increase reaction rate and selectivity.Use of a base as a catalyst/acid scavenger in coupling reactions. google.com.na
Reaction Time Determines the extent of conversion.Monitored by techniques like TLC or GC-MS.

Exploration of Novel Synthetic Approaches to this compound

Recent advances in organic synthesis have opened up new avenues for the production of carbamates, with a focus on improving efficiency, selectivity, and environmental friendliness.

Chemo- and regioselectivity are critical in the synthesis of complex molecules like this compound to avoid the formation of unwanted isomers and byproducts. While specific chemo- and regioselective methods for this exact compound are not extensively documented, general strategies in carbamate and bromination chemistry are relevant.

For instance, the transformation of alkenyl N-alkoxy carbamates into cyclic bromo carbonates proceeds via a regioselective attack on the intermediate bromonium ion. mdpi.com The regioselectivity of such reactions can often be controlled by the substitution pattern of the alkene and the nature of the nucleophile.

In the context of precursors, regioselective ring-opening of epoxides offers a pathway to functionalized alcohols that could be further elaborated into the target carbamate. For example, the reaction of epoxides with amines and carbon disulfide can yield 2-hydroxyalkyl dithiocarbamates with high regioselectivity. scirp.org

The principles of green chemistry are increasingly being applied to the synthesis of carbamates to reduce the environmental impact of chemical processes. One promising approach is the use of carbon dioxide (CO₂) as a C1 building block, which is an abundant, non-toxic, and renewable resource. rsc.org Electrochemical methods have been developed for the three-component synthesis of carbamates from CO₂, amines, and N-alkenylsulfonamides. rsc.org

Enzymatic synthesis is another green alternative that often proceeds under mild conditions in aqueous media. Promiscuous esterases have been shown to catalyze the synthesis of carbamates from various amines and carbonates in water with high yields. nih.gov The use of biocatalysts could offer a highly selective and environmentally benign route to this compound or its precursors. rsc.org

Furthermore, the use of recoverable and reusable catalysts, such as a copper-chitosan catalyst, combined with energy-efficient methods like microwave irradiation, represents a green approach to carbamate synthesis via oxidative coupling. nih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Carbamates

FeatureTraditional MethodsGreen Chemistry Approaches
Starting Materials Often rely on phosgene (B1210022) derivatives.Utilize CO₂, biomass-derived alcohols.
Solvents Often chlorinated hydrocarbons.Water, ionic liquids, or solvent-free conditions. researchgate.net
Catalysts Stoichiometric reagents, heavy metals.Biocatalysts (enzymes), recyclable catalysts. nih.govnih.gov
Energy Consumption Often require high temperatures and pressures.Milder reaction conditions, microwave-assisted synthesis. nih.gov
Byproducts Can generate significant waste.Aim for higher atom economy and less waste.

Stereoselective Synthesis of this compound and its Precursors

The structure of this compound contains a chiral center at the C2 position of the propyl chain, as it is attached to four different groups (H, Br, CH₂Br, and the carbamate group). This means that this compound can exist as a pair of enantiomers. The precursor, 2,3-dibromo-1-propanol (B41173), also possesses a single asymmetric carbon atom. brainly.in Therefore, the stereoselective synthesis of this compound is a relevant and important challenge.

The stereoselective synthesis can be approached in two main ways: by using a chiral starting material or by employing a chiral catalyst or auxiliary to induce stereoselectivity in the reaction.

One strategy would be the enantioselective synthesis of a precursor like 2,3-dibromo-1-propanol. This could potentially be achieved through the stereoselective bromination of allyl alcohol or a derivative. The enantioselective bromoaminocyclization of allyl N-tosylcarbamates, catalyzed by a chiral phosphine-scandium(III) triflate complex, demonstrates the feasibility of creating chiral building blocks with bromine and nitrogen functionalities. acs.org

Another approach involves the use of chiral auxiliaries. For example, the synthesis of chiral aziridine-2-carboxylates from ethyl 2,3-dibromopropanoate and a chiral amine allows for the separation of diastereomers, which can then be converted to enantiopure products. jove.com A similar strategy could be envisioned for the synthesis of chiral 2,3-dibromopropylamine, a key precursor for the target carbamate.

The development of stereoselective methods is crucial for applications where the biological activity or material properties of the individual enantiomers of this compound may differ.

Enantioselective and Diastereoselective Synthesis Approaches

The synthesis of this compound, which possesses a chiral center at the second carbon atom, can be approached through several methodologies. While specific enantioselective or diastereoselective syntheses for this compound are not extensively documented, analogous reactions provide insight into potential synthetic routes.

A common strategy for introducing the 2,3-dibromopropyl group is the bromination of an allylic precursor. For instance, the synthesis of the related compound S-p-methoxyphenyl N-2,3-dibromopropylthiolcarbamate is achieved through the bromination of S-p-methoxyphenyl N-allylthiolcarbamate. google.com.na This suggests that this compound could be synthesized by the direct bromination of allyl carbamate. The stereochemical outcome of such a reaction would depend on the specific reagents and conditions used, with the potential for both syn- and anti-addition of bromine across the double bond, leading to a racemic mixture of enantiomers unless a chiral catalyst or auxiliary is employed.

Another potential route involves the reaction of 2,3-dibromo-1-propanol with a carbamoylating agent. The synthesis of tris(2,3-dibromopropyl) phosphate (B84403), for example, is accomplished by reacting 2,3-dibromopropanol with phosphorus oxychloride in the presence of an aromatic tertiary amine. google.com A similar approach could be envisioned for this compound, where a suitable isocyanate or a carbamoyl (B1232498) chloride reacts with 2,3-dibromo-1-propanol. To achieve enantioselectivity, one could start with an enantiomerically pure form of 2,3-dibromo-1-propanol.

Furthermore, the reactivity of related N-alkylidene-(2,3-dibromopropyl)amines, which can be converted into 2-(bromomethyl)aziridines, highlights the synthetic utility of the 2,3-dibromopropyl moiety in constructing heterocyclic systems. acs.org While not a direct synthesis of the target carbamate, this demonstrates the potential for diastereoselective transformations of the dibrominated chain.

The following table summarizes potential synthetic approaches based on analogous reactions.

Precursor(s) Reaction Type Potential Product Notes on Stereoselectivity Reference (Analogous Reaction)
Allyl carbamate, BromineElectrophilic additionRacemic this compoundWould likely yield a racemic mixture without a chiral influence. google.com.na
2,3-Dibromo-1-propanol, IsocyanateNucleophilic additionThis compoundEnantioselectivity depends on the chirality of the starting alcohol. google.com
N-Alkylidene-(2,3-dibromopropyl)amineIntramolecular cyclization2-(Bromomethyl)aziridine derivativeDemonstrates diastereoselective potential of the dibromopropyl group. acs.org

Chiral Resolution Techniques for this compound Isomers

Given that the synthesis of this compound likely results in a racemic mixture, chiral resolution techniques would be necessary to isolate the individual enantiomers. While specific methods for this compound are not described, established techniques for similar molecules are applicable.

Gas chromatography (GC) has been successfully used for the enantioseparation of the structurally related compound 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE). researchgate.net This indicates that chiral GC, employing a chiral stationary phase, could be a viable method for resolving the enantiomers of this compound.

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective method for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) with phenylcarbamate derivatives, have shown broad applicability in resolving a wide range of chiral compounds. nih.govphenomenex.comamericanpharmaceuticalreview.commdpi.com These columns operate on the principle of forming transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. The choice of the specific CSP and the mobile phase conditions would need to be optimized for this compound.

The table below outlines plausible chiral resolution techniques.

Technique Chiral Selector/Stationary Phase Principle Applicability to this compound Reference (General/Analogous Application)
Chiral Gas Chromatography (GC)Cyclodextrin derivatives or other chiral polymersDifferential partitioning of enantiomers into a chiral stationary phaseDemonstrated feasibility for a structurally similar dibrominated compound. researchgate.net researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC)Polysaccharide-based CSPs (e.g., amylose or cellulose tris(phenylcarbamate) derivatives)Formation of transient diastereomeric complexes with differing stabilitiesA highly versatile and common method for resolving a wide variety of enantiomers. nih.govphenomenex.comamericanpharmaceuticalreview.commdpi.com nih.govphenomenex.comamericanpharmaceuticalreview.commdpi.com

Derivatization Strategies and Functional Group Transformations of this compound

The chemical structure of this compound offers two primary sites for derivatization and functional group transformations: the carbamate moiety and the brominated alkyl chain.

The carbamate group (-OC(O)NH2) is generally stable but can undergo a variety of chemical transformations. nih.gov

Hydrolysis: Under acidic or basic conditions, the carbamate ester can be hydrolyzed to yield 2,3-dibromo-1-propanol, ammonia, and carbon dioxide. The stability of carbamates is generally greater than that of esters but less than that of amides. nih.gov

N-Alkylation/N-Arylation: The nitrogen atom of the carbamate can potentially be alkylated or arylated under suitable basic conditions, although this can be challenging due to the reduced nucleophilicity of the nitrogen compared to a free amine.

Derivatization for Analysis: For analytical purposes, the carbamate can be hydrolyzed, and the resulting amine can be derivatized to enhance its detectability. For example, in the analysis of carbamate pesticides, hydrolysis is often followed by derivatization with reagents like 2,4-dimethoxyaniline (B45885) to form a chromophoric product suitable for HPLC-UV detection. chem-soc.si Another approach involves derivatization with azobenzene-based reagents for LC-MS/MS analysis. nih.gov

The following table summarizes potential reactions of the carbamate moiety.

Reaction Type Reagents and Conditions Product(s) Reference (General Carbamate Chemistry)
HydrolysisAcid or base catalysis2,3-Dibromo-1-propanol, ammonia, carbon dioxide nih.gov
Analytical Derivatization (post-hydrolysis)1. NaOH (hydrolysis) 2. 2,4-dimethoxyaniline, NaNO2, HCl (diazotization and coupling)Azo dye derivative chem-soc.si
Analytical Derivatization (post-hydrolysis)Azobenzene-based N-hydroxysuccinimidyl carbamate or esterDerivatized amine for LC-MS/MS nih.gov

The vicinal dibromide functionality on the propyl chain is a key site for reactivity.

Nucleophilic Substitution: The bromine atoms are good leaving groups and can be displaced by a variety of nucleophiles. In the related compound diethyl (2,3-dibromopropyl)phosphonate, the bromine atoms can be substituted by nucleophiles such as amines or alcohols. evitachem.com This suggests that this compound could react with nucleophiles to form a range of derivatives.

Elimination Reactions: Treatment with a base can induce the elimination of hydrogen bromide (HBr) to form an unsaturated product. The closely related 2,3-dibromopropyl ethyl carbonate undergoes a rearrangement at high temperatures to form 3-bromopropylene carbonate and ethyl bromide, which involves the reactivity of the brominated chain. rsc.orgrsc.org

Intramolecular Cyclization: As seen in the conversion of N-alkylidene-(2,3-dibromopropyl)amines to 2-(bromomethyl)aziridines, the vicinal dibromides can participate in intramolecular reactions, particularly with a suitably positioned nucleophile within the same molecule. acs.org

The table below details potential reactions of the brominated alkyl chain.

Reaction Type Reagents and Conditions Potential Product(s) Reference (Analogous Reaction)
Nucleophilic SubstitutionAmines, alcohols, or other nucleophilesSubstituted propyl carbamate derivatives evitachem.com
Elimination/RearrangementHigh temperatureUnsaturated or cyclic carbonate derivatives rsc.orgrsc.org
Intramolecular CyclizationInternal nucleophileHeterocyclic carbamate derivatives acs.org

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,3 Dibromopropyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of 2,3-Dibromopropyl Carbamate (B1207046)

NMR spectroscopy is a cornerstone technique for the structural confirmation of organic molecules like 2,3-dibromopropyl carbamate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

One- and Two-Dimensional NMR Techniques

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, would provide the fundamental skeletal information for this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the propyl chain and the amine protons of the carbamate group. The chemical shifts of the protons attached to carbons bearing bromine atoms would be significantly downfield due to the electronegativity of bromine. The integration of these signals would correspond to the number of protons in each unique environment. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting (e.g., doublets, triplets, or more complex multiplets), which would be invaluable in confirming the connectivity of the propyl chain.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The spectrum would be expected to show signals for the three carbons of the propyl chain and the carbonyl carbon of the carbamate group. The carbons bonded to the bromine atoms would exhibit chemical shifts at a lower field compared to unsubstituted alkyl carbons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further elucidate the intricate structural details.

COSY: A ¹H-¹H COSY spectrum would establish the connectivity between protons on adjacent carbons by showing cross-peaks between coupled protons. This would definitively confirm the sequence of the propyl chain.

HSQC: An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This technique would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-H₂ Downfield Lower Field
C2-H Further Downfield Lower Field
C3-H₂ Downfield Lower Field
N-H₂ Mid-range -
C=O - Very Downfield

(Note: This table is predictive and not based on experimental data.)

Solid-State NMR Applications in this compound Analysis

Solid-state NMR (ssNMR) would be a powerful tool for characterizing the crystalline and amorphous forms of this compound. Unlike solution-state NMR, ssNMR provides information about the molecule's structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid material. This would be particularly useful for studying polymorphism, understanding intermolecular interactions such as hydrogen bonding involving the carbamate group in the crystal lattice, and assessing the local environment of the bromine atoms through techniques sensitive to quadrupolar nuclei.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Pattern Analysis of this compound

Mass spectrometry is an essential analytical technique for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Isotopic Abundance Verification

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its elemental composition. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak would appear as a pair of peaks (M and M+2) of almost equal intensity, which is a definitive signature for the presence of two bromine atoms in the molecule.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

Ion Relative Abundance
[C₄H₇⁷⁹Br₂NO₂]⁺ ~25%
[C₄H₇⁷⁹Br⁸¹BrNO₂]⁺ ~50%
[C₄H₇⁸¹Br₂NO₂]⁺ ~25%

(Note: This table is predictive and not based on experimental data.)

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of this compound and its Derivatives

Tandem mass spectrometry (MS/MS) would be employed to probe the structure of this compound by inducing fragmentation of a selected precursor ion (typically the molecular ion) and analyzing the resulting product ions. chemicalbook.com The fragmentation pattern would provide valuable information about the connectivity of the molecule. Expected fragmentation pathways would include:

Loss of a bromine atom: Cleavage of a carbon-bromine bond would result in a fragment ion with a mass corresponding to the loss of 79 or 81 Da.

Cleavage of the propyl chain: Fragmentation of the carbon-carbon bonds in the propyl chain would lead to smaller fragment ions.

Fragmentation of the carbamate group: The carbamate moiety could undergo characteristic cleavages, such as the loss of the amino group or the entire carbamate functionality.

By analyzing the masses of the fragment ions, a detailed picture of the molecular structure can be constructed.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3400-3200 cm⁻¹), the C=O stretching of the carbonyl group in the carbamate (around 1700 cm⁻¹), C-N stretching, and C-O stretching vibrations. The presence of C-Br bonds would also give rise to absorptions in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy, which is complementary to IR spectroscopy, would also be used to identify the functional groups. The C-Br stretching vibrations are often strong in Raman spectra. The symmetric vibrations of the molecule would also be readily observed.

By comparing the experimental IR and Raman spectra with known correlation tables and spectral databases of similar compounds, the presence of the key functional groups in this compound can be confirmed.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Predicted IR Absorption (cm⁻¹) Predicted Raman Shift (cm⁻¹)
N-H Stretch 3400-3200 3400-3200
C-H Stretch 3000-2850 3000-2850
C=O Stretch ~1700 ~1700
C-N Stretch 1400-1000 1400-1000
C-O Stretch 1300-1000 1300-1000
C-Br Stretch 700-500 700-500

(Note: This table is predictive and not based on experimental data.)

X-ray Crystallography for Solid-State Structure Determination of this compound

A comprehensive search of scientific literature and major crystallographic databases was conducted to retrieve X-ray crystallography data for this compound. This investigation aimed to detail its solid-state structure, including key parameters such as its crystal system, space group, unit cell dimensions, and atomic coordinates.

Despite a thorough search, no specific experimental X-ray diffraction data for this compound has been found in the publicly accessible scientific domain. Consequently, detailed information regarding the precise three-dimensional arrangement of atoms within the crystal lattice, as well as specific bond lengths and angles determined by this method, is not available.

The absence of this data in resources such as the Cambridge Structural Database (CSD) indicates that the single-crystal X-ray structure of this particular compound has likely not been determined or publicly deposited. Therefore, a data table summarizing the crystallographic parameters for this compound cannot be provided at this time.

Computational Chemistry and Theoretical Studies of 2,3 Dibromopropyl Carbamate

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2,3-Dibromopropyl Carbamate (B1207046)

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These methods, such as Density Functional Theory (DFT) or ab initio calculations, solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons.

HOMO (Highest Occupied Molecular Orbital): The HOMO is the outermost orbital containing electrons. A higher energy HOMO suggests the molecule is a better electron donor (nucleophile). For 2,3-dibromopropyl carbamate, the HOMO would likely be localized around the nitrogen and oxygen atoms of the carbamate group and potentially the bromine atoms, due to the presence of lone pairs of electrons.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the innermost orbital without electrons. A lower energy LUMO indicates the molecule is a better electron acceptor (electrophile). In this compound, the LUMO would likely be associated with the antibonding orbitals of the carbon-bromine bonds, suggesting these are potential sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited.

A hypothetical FMO analysis of this compound would provide valuable data on its reactivity profile, predicting the most likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (Arbitrary Units)Interpretation
HOMO Energy-8.5 eVIndicates electron-donating capability.
LUMO Energy-0.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap8.0 eVSuggests moderate kinetic stability.

Note: The values in this table are illustrative and not based on actual calculations, as none are publicly available.

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species.

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are prone to electrophilic attack. In this compound, these regions would be expected around the oxygen atoms of the carbonyl group and the nitrogen atom of the carbamate, as well as to a lesser extent, the bromine atoms.

Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. For this compound, positive potential would be concentrated around the hydrogen atoms, particularly the one attached to the nitrogen of the carbamate group, and the carbon atom of the carbonyl group.

An ESP map would visually complement the FMO analysis, highlighting the regions of the molecule most likely to engage in electrostatic interactions, hydrogen bonding, and chemical reactions.

Conformational Analysis and Energy Minimization Studies of this compound

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. Due to the presence of several single bonds, this compound can adopt numerous conformations.

Energy minimization studies would calculate the potential energy of these different conformers to identify the most stable, low-energy structures. This is crucial as the biological activity and reactivity of a molecule are often dictated by its preferred conformation. For this compound, key rotational bonds would include the C-C bonds in the propyl chain and the C-N and C-O bonds of the carbamate group. The analysis would reveal the steric and electronic interactions (like gauche interactions or hydrogen bonding) that stabilize or destabilize certain conformers.

Molecular Dynamics Simulations to Explore the Dynamic Behavior of this compound

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. An MD simulation of this compound, either in a vacuum or in a solvent like water, would reveal its dynamic behavior.

Such a simulation could:

Show how the molecule flexes and changes its conformation at a given temperature.

Illustrate the interactions between the molecule and its environment (e.g., water molecules).

Provide insights into the stability of different conformers over time.

Help understand how the molecule might approach and interact with a biological target, such as an enzyme or receptor.

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule, corresponding to the peaks in an IR spectrum. For this compound, this would help assign characteristic vibrations, such as the N-H stretch, C=O stretch of the carbamate, and the C-Br stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated. These predictions are highly sensitive to the molecule's conformation and electronic environment, making them invaluable for structural elucidation.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

Spectroscopic DataPredicted Value (Illustrative)Experimental Value
IR (cm⁻¹)
C=O Stretch1710Data not available
N-H Stretch3350Data not available
¹³C NMR (ppm)
Carbonyl Carbon155Data not available
CH-Br Carbons50-60Data not available

Note: This table illustrates the type of data that would be generated. No experimental or calculated data for this compound is currently available in the public domain.

Theoretical Mechanistic Investigations of this compound Reactivity

Theoretical studies can be employed to investigate the mechanisms of chemical reactions involving this compound. For example, the hydrolysis of the carbamate group is a likely metabolic pathway.

Computational chemists could model the reaction pathway, identifying the transition states and intermediates. This would allow for the calculation of activation energies, providing a quantitative measure of how fast the reaction is likely to occur. Such studies could elucidate whether hydrolysis proceeds through a direct attack on the carbonyl carbon or involves the formation of an intermediate.

Environmental Transformation and Abiotic Degradation Mechanisms of 2,3 Dibromopropyl Carbamate

Hydrolytic Degradation Pathways of 2,3-Dibromopropyl Carbamate (B1207046) under Varied pH Conditions

The hydrolysis of carbamates can be catalyzed by both acid and base, with the dominant pathway often depending on the environmental pH. europa.eunih.gov In a process analogous to the hydrolysis of esters and amides, the carbamate functional group can be cleaved. europa.eu Under basic conditions, which tend to dominate in many environmental scenarios, hydrolysis would likely yield 2,3-dibromopropanol, an amine, and carbon dioxide. europa.euresearchgate.net The rate of this degradation is expected to be pH-dependent, though specific half-life data for 2,3-dibromopropyl carbamate at different pH values are not documented.

Photolytic Degradation Processes and Kinetics of this compound

Photolytic degradation, or the breakdown of compounds by light, is a potential transformation pathway for many organic chemicals. pharmaguideline.com For brominated compounds, this can involve the cleavage of carbon-bromine bonds. sci-hub.se Studies on other brominated flame retardants, such as tris-(2,3-dibromopropyl) isocyanurate (TBC), have shown that UV radiation can lead to effective decomposition, with the degradation rate being influenced by light intensity. nih.gov It is plausible that this compound could undergo direct photolysis, absorbing light and subsequently breaking down. However, without specific studies, the quantum yield, degradation kinetics, and the identity of the resulting photoproducts remain speculative. The presence of dissolved organic matter and other substances in natural waters could also influence the photolytic rate through sensitization or quenching mechanisms. acs.orgacs.org

Oxidative Transformation Mechanisms of this compound in Abiotic Systems

Oxidative processes in the environment, often mediated by hydroxyl radicals (•OH), play a crucial role in the degradation of organic contaminants. acs.org While specific research on the oxidative transformation of this compound is absent, it is expected that, like other organic molecules, it would be susceptible to attack by these reactive oxygen species. The presence of halide ions and carbonates in water can influence the efficiency of such hydroxyl radical-based degradation processes. acs.org The potential products of oxidation would depend on the specific reaction conditions but could involve hydroxylation or further degradation of the molecule.

Reductive Dehalogenation Pathways of this compound

Reductive dehalogenation is a significant degradation pathway for halogenated organic compounds, particularly under anaerobic conditions found in sediments and some soils. acs.orgoecd.org This process involves the removal of halogen atoms (in this case, bromine) and their replacement with hydrogen. Studies on other brominated compounds have demonstrated that this can occur abiotically, for instance, in the presence of potent reductants like carbonate green rust. acs.org It is conceivable that this compound could undergo sequential reductive debromination, leading to less halogenated and potentially more mobile degradation products. The specific conditions under which this would occur and the resulting daughter products are unknown.

Influence of Environmental Matrices on Abiotic Degradation Kinetics of this compound

The rate and extent of abiotic degradation are significantly influenced by the environmental matrix in which the compound is present. For instance, the presence of dissolved organic matter can affect photolysis rates. acs.org In soil and sediment, the organic carbon content and particle size distribution can influence the bioavailability of the compound for degradation through sorption processes. nih.gov The mineral composition of soil and sediment can also play a role, potentially catalyzing degradation reactions. However, without specific experimental data for this compound, these influences remain general considerations rather than confirmed effects.

Analytical Chemistry Methodologies for the Detection and Quantification of 2,3 Dibromopropyl Carbamate

Development of Chromatographic Techniques for 2,3-Dibromopropyl Carbamate (B1207046) Separation

Chromatographic techniques are fundamental to the separation of 2,3-dibromopropyl carbamate from complex sample mixtures prior to its detection and quantification. Both gas and liquid chromatography have been successfully applied for this purpose.

Gas Chromatography (GC) Methodologies, including Advanced Column Selection

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For carbamates, which can be thermally labile, derivatization is often employed to enhance thermal stability and improve chromatographic performance. scispec.co.th One approach involves flash methylation in the injection port, which allows for the analysis of carbamates using a GC-mass spectrometry (MS)/MS system. scispec.co.th

The choice of the GC column is critical for achieving optimal separation. A narrow-bore fused-silica capillary column is commonly used in GC/MS methods for the analysis of semi-volatile organic compounds. nemi.gov For specific applications, such as the enantioselective analysis of related brominated compounds, specialized chiral stationary phases are necessary. For instance, a Chirasil-DEX CB column has been shown to provide excellent enantioseparation of the brominated flame retardant 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE). nih.gov While not specific to this compound, this highlights the potential for using advanced columns for resolving specific isomers if required.

The table below summarizes typical GC conditions that can be adapted for the analysis of derivatized this compound.

Table 1: Illustrative Gas Chromatography (GC) Conditions for Carbamate Analysis

Parameter Condition
Column SGE BPX-50 (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness scispec.co.th
Oven Program 70°C (hold 1 min), then 10°C/min to 300°C (hold 6 min) scispec.co.th
Injector Split mode, 250°C scispec.co.th
Carrier Gas Helium, 1.2 mL/min scispec.co.th
Detector Mass Spectrometer (MS)

Source: Thermo Fisher Scientific Inc., 2007 scispec.co.th

Liquid Chromatography (LC) Methodologies, including Ultra-High Performance Systems

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC), is a preferred method for the analysis of thermally labile compounds like carbamates, as it avoids high temperatures that can cause degradation. scispec.co.th

Reversed-phase HPLC is a common technique used for the separation of carbamates. epa.gov A gradient elution program is often employed to effectively separate the target analyte from other components in the sample matrix. epa.govclu-in.org The use of columns with smaller particle sizes, such as 3 µm, can lead to faster and more sensitive analyses. chromatographyonline.com

For enhanced separation efficiency and speed, UHPLC systems are increasingly utilized. These systems operate at higher pressures and use columns with sub-2 µm particles, resulting in sharper peaks and improved resolution.

The table below outlines typical HPLC conditions for carbamate analysis.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for Carbamate Analysis

Parameter Condition
Column C18 Reverse Phase, 250 mm x 4.6 mm, 5 µm particle size nih.gov
Mobile Phase Acetonitrile (B52724) and water mixture (e.g., 70:30 v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temperature 30°C nih.gov
Detection UV or Mass Spectrometry (MS) epa.govepa.gov

Source: Various sources epa.govnih.govepa.gov

Advanced Mass Spectrometric Approaches for Trace Analysis and Confirmation of this compound

Mass spectrometry (MS) is an indispensable tool for the detection and confirmation of this compound, offering high sensitivity and specificity, especially when dealing with trace levels in complex matrices. epa.govmdpi.com

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

When coupled with liquid chromatography, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques for the analysis of carbamates. ESI is a soft ionization technique that typically produces a protonated molecule [M+H]+, which is useful for determining the molecular weight of the analyte. scispec.co.th However, it may provide limited structural information due to minimal fragmentation. scispec.co.th

APCI is another atmospheric pressure ionization method that can be used for compounds that are less polar and more volatile than those typically analyzed by ESI. lcms.cz The choice between ESI and APCI depends on the specific properties of the analyte and the sample matrix.

Tandem mass spectrometry (MS/MS) is often employed for confirmation. epa.govclu-in.org In MS/MS, a specific precursor ion is selected and then fragmented to produce characteristic product ions, providing a high degree of certainty in the identification of the compound. scispec.co.th

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique that can overcome matrix effects and variations in instrument response. researchgate.netrsc.org This method involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample as an internal standard. nih.govnih.gov

Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it behaves similarly during sample preparation, chromatography, and ionization. rsc.org By measuring the ratio of the response of the native analyte to the labeled standard, a very precise and accurate concentration can be determined. nih.govnih.gov This technique has been successfully applied to the analysis of various compounds, including brominated flame retardants and other contaminants in environmental and biological samples. researchgate.netnih.gov

Sample Preparation Strategies for Diverse Sample Matrices in this compound Analysis

Effective sample preparation is a critical step in the analytical workflow for this compound, as it is necessary to extract the analyte from the sample matrix and remove interfering substances. epa.govmdpi.com The choice of sample preparation technique depends on the nature of the sample matrix (e.g., water, soil, tissue).

For aqueous samples, liquid-liquid extraction (LLE) with a solvent such as methylene (B1212753) chloride is a common method. epa.govepa.gov Solid-phase extraction (SPE) is another widely used technique for water samples, where the analyte is adsorbed onto a solid sorbent, and interfering compounds are washed away before the analyte is eluted with a small volume of solvent. epa.govepa.gov

For solid samples like soil, sediment, or tissue, solvent extraction is typically employed. epa.govmdpi.com A mixture of solvents, such as methylene chloride and acetone (B3395972), may be used to efficiently extract the analyte from the solid matrix. epa.govepa.gov Other techniques like pressurized liquid extraction (PLE) and ultrasound-assisted extraction can also be utilized to improve extraction efficiency. mdpi.com

After extraction, a cleanup step may be necessary to remove co-extracted interferences that could affect the chromatographic analysis. nemi.gov This can involve techniques such as column chromatography using materials like Florisil. nih.gov

The table below provides a summary of sample preparation methods for different matrices.

Table 3: Sample Preparation Methods for this compound Analysis

Sample Matrix Extraction Method Cleanup Method (if necessary)
Water Liquid-Liquid Extraction (LLE) with methylene chloride epa.govepa.gov -
Water Solid-Phase Extraction (SPE) epa.govepa.gov -
Soil/Sediment Solvent extraction with methylene chloride/acetone epa.govepa.gov Column Chromatography (e.g., Florisil) nih.gov
Tissue Maceration with ethyl acetate, hexane, and acetone nih.gov Column Chromatography (e.g., Florisil) nih.gov

Source: Various sources epa.govnih.govepa.gov

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Effective sample preparation is paramount for the successful analysis of this compound, serving to isolate the analyte from complex sample matrices and concentrate it for enhanced detection. Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed techniques, each requiring careful optimization of various parameters to achieve high recovery and purity.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction of carbamates from aqueous and solid samples. nyc.govnih.gov The choice of sorbent material is a critical first step. For carbamate pesticides, C18-bonded silica (B1680970) is a common choice due to its hydrophobicity, which facilitates the retention of these moderately polar compounds from aqueous samples. cmu.ac.th The optimization process for SPE involves several key factors:

Sorbent Selection and Conditioning: The selection of an appropriate sorbent is crucial. Besides C18, other sorbents like porous organic polymers have been shown to be effective for carbamate extraction. nih.gov Proper conditioning of the SPE cartridge, typically with methanol (B129727) followed by water, is essential to activate the stationary phase and ensure reproducible retention. bioline.org.br

Sample Loading: The pH of the sample solution and the loading flow rate can significantly impact the retention of this compound on the sorbent. The pH should be adjusted to ensure the analyte is in a neutral form, enhancing its interaction with the hydrophobic sorbent. A slow and consistent flow rate allows for sufficient interaction time between the analyte and the sorbent, maximizing retention.

Washing Step: A washing step is incorporated to remove co-extracted interferences. The choice of washing solvent is critical; it should be strong enough to elute weakly retained impurities without causing premature elution of the target analyte.

Elution: The selection of an appropriate elution solvent is key to desorbing the analyte from the sorbent. Solvents like methanol or acetonitrile are often used for carbamates. scielo.br The volume of the elution solvent should be optimized to ensure complete recovery of the analyte while minimizing the final extract volume. bioline.org.br

Liquid-Liquid Extraction (LLE) is another established technique for isolating analytes from a liquid matrix. For carbamates in aqueous samples, LLE with a water-immiscible organic solvent such as methylene chloride is a common approach. epa.govepa.gov Optimization of LLE involves:

Solvent Selection: The choice of extraction solvent is based on the analyte's solubility and the solvent's immiscibility with the sample matrix. Acetonitrile has demonstrated high extraction efficiency for carbamates in beverage samples. scielo.br

pH Adjustment: The pH of the aqueous sample can be adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase.

Salting-Out Effect: The addition of a salt, such as sodium chloride, to the aqueous phase can increase the partitioning of the analyte into the organic solvent by decreasing its solubility in the aqueous phase. scielo.br

Extraction Volume and Repetitions: The ratio of the organic solvent volume to the sample volume and the number of extraction steps are optimized to maximize recovery. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

A comparison of optimized parameters for SPE and LLE for carbamate analysis is presented below:

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid mobile phasePartitioning between two immiscible liquid phases
Key Optimization Factors Sorbent type, sample pH, flow rate, wash solvent, elution solventExtraction solvent, sample pH, salting-out, solvent-to-sample ratio
Common Sorbents/Solvents C18, porous organic polymersMethylene chloride, acetonitrile
Advantages High selectivity, lower solvent consumption, potential for automationWide applicability, less prone to clogging with particulate-laden samples
Disadvantages Sorbent cost, potential for clogging, requires careful optimizationCan be labor-intensive, may require larger solvent volumes, potential for emulsion formation

Matrix Effects and Signal Suppression/Enhancement Mitigation

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, pose a significant challenge in mass spectrometry-based analysis. mdpi.com These effects can lead to either signal suppression or enhancement, compromising the accuracy and precision of quantification. nih.gov

Understanding Matrix Effects: Matrix effects arise from the competition between the analyte and co-eluting matrix components for ionization in the mass spectrometer's source. acs.org This can be particularly problematic in complex matrices like soil, food, and biological fluids. The extent of matrix effects can vary depending on the analyte, the matrix, and the chromatographic conditions.

Mitigation Strategies:

Several strategies can be employed to mitigate matrix effects:

Effective Sample Cleanup: Thorough sample preparation, as discussed in the previous section, is the first line of defense against matrix effects. Techniques like SPE and LLE aim to remove a significant portion of interfering matrix components. lcms.cz

Chromatographic Separation: Optimizing the chromatographic method to achieve baseline separation of the analyte from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, and column chemistry.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for signal suppression or enhancement by ensuring that the standards and samples experience similar matrix effects. nih.gov

Internal Standard Method: The use of an internal standard (IS) is a powerful tool for correcting for matrix effects. An ideal IS is a compound that is chemically similar to the analyte but not present in the samples. Isotopically labeled analogs of the analyte are often the best choice for an IS as they co-elute and experience similar matrix effects. epa.gov

Standard Addition: In this method, known amounts of the analyte are added to the sample, and the response is measured. This allows for the determination of the analyte concentration in the original sample by extrapolation. While effective, this method is more time-consuming as it requires multiple analyses for each sample.

Instrumental Approaches: Modifications to the mass spectrometer's ion source, such as using a heated electrospray ionization (HESI) probe, can sometimes reduce matrix effects by improving the desolvation process.

A summary of strategies to mitigate matrix effects is provided in the table below:

StrategyPrincipleAdvantagesDisadvantages
Effective Sample Cleanup Removal of interfering compounds before analysis.Reduces matrix load on the instrument, improves robustness.Can be time-consuming and may lead to analyte loss.
Chromatographic Separation Separation of the analyte from co-eluting matrix components.Reduces ion suppression/enhancement at the source.May require long run times and extensive method development.
Matrix-Matched Calibration Calibration standards are prepared in a similar matrix as the samples.Compensates for matrix effects experienced by both standards and samples.Requires a representative blank matrix, which may not always be available.
Internal Standard Method A known amount of a similar compound is added to all samples and standards.Corrects for variations in sample preparation, injection volume, and matrix effects.Finding a suitable internal standard can be challenging.
Standard Addition Known amounts of the analyte are added to the sample.Provides accurate quantification in complex matrices without a blank matrix.Labor-intensive and requires more sample volume.

Method Validation and Performance Characteristics for this compound Analysis

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. elementlabsolutions.com It involves a series of experiments to evaluate the performance characteristics of the method, ensuring the reliability and accuracy of the generated data.

Selectivity, Linearity, and Dynamic Range Determination

Selectivity: Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. floridahealth.gov This is typically assessed by analyzing blank matrix samples to check for any interfering peaks at the retention time of this compound. For chromatographic methods, peak purity analysis using techniques like diode array detection or mass spectrometry can provide further evidence of selectivity. europa.eu

Linearity and Dynamic Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. elementlabsolutions.com The dynamic range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. elementlabsolutions.com To determine linearity, a series of calibration standards at different concentrations are analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A good linear relationship is indicated by a high coefficient of determination (R²) value, typically greater than 0.99. nih.govnih.gov A minimum of five concentration levels is generally recommended for establishing linearity. europa.eu

Limits of Detection (LOD) and Quantification (LOQ)

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. europa.eu

There are several methods for determining LOD and LOQ, including:

Signal-to-Noise Ratio: This approach is commonly used for instrumental methods that exhibit baseline noise. The LOD is often defined as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1. nih.gov

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the standard deviation of the blank responses or the standard deviation of the y-intercept of the regression line and the slope of the calibration curve. nih.gov

The following table presents typical LOD and LOQ values for carbamate analysis in different matrices, demonstrating the sensitivity of modern analytical techniques.

AnalyteMatrixLODLOQReference
Carbamate PesticidesJuice0.06-0.20 ng/mL- nih.gov
Carbamate PesticidesMilk and White Wine0.12-0.40 ng/mL- nih.gov
Carbamate PesticidesVarious0.2–2.0 μg/kg0.5–5.0 μg/kg nih.gov
Organochlorine PesticidesWater0.001–0.005 μg/L0.002–0.016 μg/L nih.gov
Organochlorine PesticidesSediment0.001–0.005 μg/g0.003–0.017 μg/g nih.gov

Precision, Accuracy, and Robustness Assessments

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked blank matrix samples at different concentration levels. europa.eu Recoveries are typically expected to be within a certain range, for example, 70-120%, with an associated RSD of ≤ 20%. lcms.cz

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. elementlabsolutions.com It provides an indication of the method's reliability during normal usage. researchgate.net To assess robustness, key method parameters such as mobile phase composition, pH, temperature, and flow rate are intentionally varied within a small range, and the effect on the results is observed. americanpharmaceuticalreview.com Design of Experiment (DoE) approaches, such as factorial designs, can be efficiently used to evaluate the robustness of an analytical method. researchgate.net

The following table summarizes the key parameters for assessing the precision, accuracy, and robustness of an analytical method for this compound.

ParameterDefinitionAssessment MethodAcceptance Criteria (Example)
Precision Closeness of agreement between repeated measurements.Analysis of replicate samples at different concentrations.RSD ≤ 15-20%
Accuracy Closeness of the measured value to the true value.Analysis of CRMs or spiked samples.Recovery of 70-120%
Robustness Capacity to remain unaffected by small variations in method parameters.Deliberate variation of parameters like pH, temperature, mobile phase composition.Results should remain within acceptable limits of precision and accuracy.

Chemical Reactivity and Mechanistic Investigations of 2,3 Dibromopropyl Carbamate

Investigation of Nucleophilic Substitution Reactions on the Brominated Alkyl Chain of 2,3-Dibromopropyl Carbamate (B1207046)

The 2,3-dibromopropyl group is the primary site for nucleophilic substitution reactions. The carbon-bromine (C-Br) bond is polarized towards the electronegative bromine atom, rendering the adjacent carbon atoms electrophilic and susceptible to attack by nucleophiles. pressbooks.pub The bromine atoms are considered good leaving groups because the resulting bromide ion is a weak base and can stabilize the negative charge. bits-pilani.ac.in

Mechanistically, these substitutions can proceed via either a bimolecular (SN2) or a unimolecular (SN1) pathway. The primary carbon (C3) is expected to favor the SN2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step. libretexts.orglibretexts.org This pathway is sensitive to steric hindrance. The secondary carbon (C2) is more sterically hindered, which could slow down an SN2 reaction. However, it could potentially undergo an SN1 reaction, which proceeds through a carbocation intermediate, especially in the presence of a polar protic solvent that can stabilize such an intermediate. pressbooks.publibretexts.org

Competition between substitution and elimination (dehydrobromination) reactions is also a significant consideration, particularly when using strong, sterically hindered bases. This could lead to the formation of unsaturated products. For polyhalogenated alkanes, base-mediated loss of HX (elimination) can be a dominant pathway. europa.eu

Detailed research findings would involve reacting 2,3-Dibromopropyl carbamate with a variety of nucleophiles and analyzing the product distribution and reaction kinetics to elucidate the preferred mechanistic pathways at each brominated carbon.

Table 1: Expected Products from Nucleophilic Substitution Reactions This interactive table outlines the predicted outcomes when this compound is treated with different types of nucleophiles, based on general principles of organic reactivity.

Nucleophile (Nu⁻)Expected Major Product(s)Likely Mechanism(s)Notes
Iodide (I⁻)2-Bromo-3-iodopropyl carbamate, 3-Bromo-2-iodopropyl carbamateSN2Iodide is a strong nucleophile and favors the SN2 pathway.
Hydroxide (B78521) (OH⁻)2-Bromo-3-hydroxypropyl carbamate, 3-Bromo-2-hydroxypropyl carbamate, Elimination productsSN2, E2Strong base, can lead to competing elimination reactions.
Alkoxide (RO⁻)2-Bromo-3-alkoxypropyl carbamate, 3-Bromo-2-alkoxypropyl carbamate, Elimination productsSN2, E2Similar to hydroxide, strength and steric bulk influence SN2/E2 ratio.
Water (H₂O)2-Bromo-3-hydroxypropyl carbamate, 3-Bromo-2-hydroxypropyl carbamateSN1 (at C2), SN2 (at C3)Weak nucleophile, solvolysis may occur, potentially favoring SN1 at the secondary carbon.
Ammonia (NH₃)2-Bromo-3-aminopropyl carbamate, 3-Bromo-2-aminopropyl carbamateSN2Neutral but effective nucleophile.

Hydrolysis and Transesterification Reactions of the Carbamate Functional Group

The carbamate functional group, an ester of carbamic acid, is susceptible to hydrolysis and transesterification, primarily through nucleophilic acyl substitution. These reactions involve the attack of a nucleophile on the carbonyl carbon of the carbamate.

Hydrolysis: Hydrolysis of the carbamate ester results in the cleavage of the molecule to yield 2,3-dibromopropanol, carbon dioxide, and an amine (or ammonia). The reaction can be catalyzed by either acid or base. europa.eu

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water.

Base-catalyzed hydrolysis (saponification) typically proceeds via the attack of a strong nucleophile, such as a hydroxide ion, on the carbonyl carbon. This is often the dominant pathway under environmental conditions. europa.eu

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of a catalyst. masterorganicchemistry.com The reaction transforms the original carbamate into a new one, releasing 2,3-dibromopropanol. Similar to hydrolysis, this reaction can be catalyzed by both acids (which activate the carbamate) and bases (which deprotonate the incoming alcohol to make it a more potent nucleophile). masterorganicchemistry.comresearchgate.net The use of tin-based compounds or indium triflate has been shown to catalyze transesterification for other carbamates. organic-chemistry.org

Table 2: Predicted Products of Carbamate Functional Group Reactions This interactive table shows the anticipated products from hydrolysis and transesterification of this compound.

ReactionReagent(s)CatalystExpected Products
HydrolysisWater (H₂O)Acid (H⁺)2,3-Dibromopropanol, Carbon Dioxide, Ammonium ion (NH₄⁺)
HydrolysisWater (H₂O)Base (OH⁻)2,3-Dibromopropanol, Carbonate (CO₃²⁻), Ammonia (NH₃)
TransesterificationEthanol (CH₃CH₂OH)Acid or BaseEthyl carbamate, 2,3-Dibromopropanol
TransesterificationMethanol (B129727) (CH₃OH)Acid or BaseMethyl carbamate, 2,3-Dibromopropanol

Radical Reactions Involving this compound

Radical reactions offer an alternative pathway for the transformation of this compound, primarily initiated by photolysis (UV radiation) or thermolysis. The C-Br bonds are significantly weaker than C-H, C-C, C-N, or C-O bonds and are therefore the most likely sites for initial homolytic cleavage, which would generate bromine radicals and a carbon-centered radical on the propyl chain.

Once formed, these carbon radicals can undergo several reactions, including:

Hydrogen abstraction: The radical can abstract a hydrogen atom from a solvent molecule or another organic molecule.

Rearrangement: The radical could potentially undergo rearrangement, although this is less common for simple alkyl radicals.

Elimination: A bromine atom on the adjacent carbon could be eliminated, forming a double bond.

Studies on the photolytic degradation of the structurally related compound Tris-(2,3-dibromopropyl) isocyanurate have shown that it can be effectively decomposed by UV radiation, following pseudo-first-order kinetics. nih.gov The degradation was found to be a direct photolysis process. nih.gov Similar reactivity could be anticipated for this compound. Furthermore, radical-mediated C-glycosylation has been successfully achieved with pyranosides featuring a 2,3-trans carbamate group, indicating that the carbamate functionality can be compatible with certain radical reactions. rsc.org

Kinetics and Thermodynamics of Elementary Reactions involving this compound

The kinetics and thermodynamics of reactions involving this compound have not been extensively reported, but can be inferred from general chemical principles.

Kinetics: The rates of reaction are governed by the activation energy of each elementary step.

Nucleophilic Substitution: The rate of SN2 reactions would be second-order, depending on the concentration of both the carbamate and the nucleophile (Rate = k[Carbamate][Nucleophile]). libretexts.orglibretexts.org The rate of SN1 reactions would be first-order, depending only on the concentration of the carbamate (Rate = k[Carbamate]). pressbooks.pub

Hydrolysis: The hydrolysis of carbamates can follow complex rate laws. For many carbamates, second-order rate constants for hydrogen ion-catalyzed decarboxylation can be described by the Brønsted relationship. researchgate.net

Radical Reactions: The kinetics of photolytic degradation are often modeled using pseudo-first-order kinetics, where the rate is proportional to the concentration of the substrate, assuming the light intensity is constant. nih.gov

Thermodynamics: Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) determine the position of equilibrium for a given reaction.

Hydrolysis: The hydrolysis of esters, including carbamates, is typically an exergonic process (ΔG < 0) with a negative enthalpy change (exothermic), favored by the formation of stable products like carbon dioxide and an alcohol.

Table 3: Qualitative Summary of Kinetic and Thermodynamic Features This interactive table provides a general overview of the expected kinetic and thermodynamic characteristics for the main reaction types of this compound.

Reaction TypeExpected KineticsKey Thermodynamic Features
SN2 SubstitutionSecond-orderΔH depends on bond strengths; ΔS is typically small and negative.
SN1 SubstitutionFirst-orderRate-determining step is endothermic (bond-breaking); overall ΔH varies.
Base-Catalyzed HydrolysisTypically Second-orderGenerally exothermic (ΔH < 0) and exergonic (ΔG < 0).
Radical InitiationFirst-order (Photolysis)Endothermic (requires energy to break C-Br bond).

Influence of Solvent and Catalyst Systems on this compound Reactivity

The choice of solvent and the use of catalysts can profoundly influence the rate and outcome of reactions involving this compound.

Solvent Effects: The polarity and protic nature of the solvent are critical, especially for nucleophilic substitution reactions.

Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding. They excel at solvating both cations and anions. They can stabilize the carbocation intermediate in an SN1 reaction, thereby increasing its rate. libretexts.orgspcmc.ac.in However, they can also solvate the nucleophile, encumbering it and potentially slowing down an SN2 reaction. spcmc.ac.in

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents have a dipole moment but lack acidic protons. They are poor at solvating anions (nucleophiles), leaving them "naked" and more reactive. Consequently, they greatly accelerate the rate of SN2 reactions. wizeprep.comblogspot.com

Catalyst Systems: Catalysts function by lowering the activation energy of a reaction, thereby increasing its rate without being consumed.

Acid/Base Catalysis: As discussed, both acid and base catalysts are crucial for the hydrolysis and transesterification of the carbamate group. Acids activate the carbonyl group toward nucleophilic attack, while bases generate a more powerful nucleophile (e.g., RO⁻ from ROH). europa.eumasterorganicchemistry.com

Lewis Acid Catalysis: Lewis acids like tin or indium compounds can be effective for transesterification reactions, likely by coordinating to the carbonyl oxygen and increasing its electrophilicity. organic-chemistry.org

Enzyme Catalysis: Biocatalysts (enzymes) can offer high selectivity. While no specific enzyme has been reported for this molecule, hydrolases are known to catalyze the cleavage of esters, and other enzymes have been computationally designed to catalyze reactions involving carbamates. nih.govwou.edu

Table 4: Summary of Solvent and Catalyst Effects on Reactivity This interactive table summarizes how different solvents and catalysts are expected to direct the reactivity of this compound.

Reaction TypePreferred Solvent ClassCommon Catalyst TypeEffect of Catalyst
SN1 SubstitutionPolar ProticNoneSolvent stabilizes carbocation intermediate.
SN2 SubstitutionPolar AproticNoneSolvent enhances nucleophile reactivity.
HydrolysisAqueousAcid (H⁺) or Base (OH⁻)Acid protonates carbonyl; Base provides strong nucleophile.
TransesterificationAlcohol (as solvent/reagent)Acid, Base, or Lewis AcidActivates either the carbamate or the incoming alcohol.

Comparative Chemical Studies with Analogous Carbamic Acid Derivatives and Brominated Compounds

Structure-Reactivity Correlations within Brominated Carbamate (B1207046) Derivatives

The introduction of bromine atoms to the carbamate structure significantly alters its electronic and steric properties. Bromine, being an electron-withdrawing group, can influence the electron density across the molecule, affecting the reactivity of nearby functional groups. For instance, in O-aryl carbamates, ortho-bromination can be achieved catalytically, indicating the influence of the carbamate group in directing the substitution pattern. acs.org

Comparative Synthetic Accessibility of Related Chemical Structures

The synthesis of 2,3-dibromopropyl carbamate and its analogs can be approached through several synthetic routes, with varying degrees of accessibility and efficiency. A common strategy involves the reaction of an appropriate alcohol or amine with a source of the carbamate functionality.

One straightforward method for synthesizing N-substituted carbamates is the reaction of primary or secondary amines with carbon dioxide and an alkyl halide. acs.org This three-component coupling can be facilitated by a base such as cesium carbonate. acs.org For the synthesis of this compound, this could conceptually involve the reaction of 2,3-dibromopropylamine with carbon dioxide, though the stability and availability of the amine precursor are critical considerations.

Alternatively, the synthesis can proceed through the formation of an isocyanate intermediate. For instance, allylisocyanate can be brominated to yield 2,3-dibromopropylisocyanate, which is then reacted with an appropriate alcohol. google.com.na Another route involves the reaction of an alcohol with dichloroisocyanatophosphine oxide to form a dichlorophosphinyl carbamate, which can then be cyclized with a dihydroxydiphenyl sulfide (B99878) to create more complex carbamate derivatives. researchgate.net

The preparation of brominated aromatic carbamates often involves the bromination of a pre-formed carbamate. For example, O-phenylcarbamates can be selectively ortho-brominated using N-bromosuccinimide (NBS) in the presence of a palladium catalyst. acs.org The synthesis of various carbamate derivatives can also be achieved by reacting an amine with an alkoxycarbonyl-3-nitro-1,2,4-triazole reagent, which are noted for their high stability and reactivity. nih.gov

The table below summarizes some general synthetic approaches for carbamate derivatives, highlighting the diversity of available methods.

Synthetic Method Reactants Key Features Reference
Hofmann RearrangementPrimary carboxamide, Bromine, BaseConverts amides to carbamates with one less carbon. acs.org
Curtius RearrangementCarboxylic acid, Azide source, AlcoholForms an isocyanate intermediate that is trapped by an alcohol. nih.gov
Three-Component CouplingAmine, Carbon Dioxide, Alkyl HalideDirect formation of N-alkyl carbamates. acs.org
From Amino AlcoholsAmino alcohol, Carbon Dioxide, Activating agent (e.g., TsCl)Facile synthesis of cyclic carbamates. rsc.org
From IsocyanatesIsocyanate, Alcohol/AmineA common and versatile method for carbamate and urea (B33335) formation. google.com.na

Differential Abiotic Degradation Pathways of this compound Analogues

The abiotic degradation of this compound and its analogs is primarily governed by processes such as hydrolysis and photolysis. nih.gov The susceptibility of these compounds to degradation is highly dependent on their chemical structure and the environmental conditions.

Hydrolysis: The carbamate ester linkage can undergo hydrolysis, a reaction that can be catalyzed by acids or bases. nih.gov The rate of hydrolysis is influenced by the electronic and steric nature of the substituents on the carbamate. In addition to the ester linkage, the carbon-bromine bonds in brominated analogs are also susceptible to hydrolysis. industrialchemicals.gov.au For instance, in tris(2,3-dibromopropyl) phosphate (B84403), a related brominated compound, hydrolysis involving the bromine atoms is considered a potential degradation pathway, especially under basic conditions. industrialchemicals.gov.au The hydrolysis of 1,2-dibromo-3-chloropropane, another structural analog, proceeds via nucleophilic displacement of either bromine or chlorine. europa.eu The degradation of some carbamates can be triggered by the coordination of metal ions, leading to the hydrolysis of the carbamate and the release of alcohol species. nih.gov

Photodegradation: Photolysis, or degradation by light, is another significant abiotic pathway for many carbamates. nih.gov The direct photodegradation of aromatic carbamates has been shown to proceed via cleavage of the C-O bond in the ester group, leading to the formation of radical species. nih.gov The quantum yields of photodegradation can be influenced by the solvent, with different trends observed for various carbamate structures. nih.gov For example, the photodegradation of pirimicarb, a carbamate insecticide, is readily initiated by irradiation, leading to a number of products through photooxidation. nih.gov Photocatalytic degradation, using catalysts like TiO2 or ZnO, has also been shown to be an effective method for breaking down carbamates in water. cabidigitallibrary.orgceon.rsresearchgate.net

The persistence of these compounds in the environment is a balance between their inherent stability and the rates of these degradation processes. Structural features that enhance stability, such as certain aromatic moieties, may lead to greater persistence, while features that are susceptible to hydrolysis or photolysis will result in more rapid degradation. nih.gov

Spectroscopic Fingerprinting and Chemometric Analysis of Carbamate Class Members

Spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) provide unique "fingerprints" for carbamate compounds, allowing for their identification and characterization. semanticscholar.orgresearchgate.netacs.org These techniques, when coupled with chemometric analysis, can be powerful tools for classifying and discriminating between different members of the carbamate class. analis.com.mynih.gov

Infrared (IR) Spectroscopy: The IR spectrum of a carbamate is characterized by specific absorption bands corresponding to its functional groups. The C=O stretching vibration of the carbamate group is a prominent feature, typically appearing in the region of 1700-1730 cm⁻¹. The N-H stretching vibration of primary and secondary carbamates is also observable. Fourier-transform infrared (FTIR) spectroscopy has been used in combination with chemometrics to detect and classify carbamate pesticides. analis.com.myusn.no

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. researchgate.netacs.org The chemical shifts and coupling constants of the protons and carbons in the vicinity of the carbamate group and any bromine substituents are characteristic of a particular structure. google.com Two-dimensional NMR techniques can be used to elucidate the conformation of carbamates in solution. acs.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. semanticscholar.org This fragmentation pattern is often unique and can be used for structural elucidation and identification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for detecting and quantifying carbamate residues. nih.gov

Chemometric Analysis: Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. google.com When applied to spectroscopic data from a series of carbamates, chemometric methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to:

Classify unknown samples based on their spectroscopic fingerprint. analis.com.my

Simultaneously determine the concentrations of multiple carbamates in a mixture. nih.gov

Develop predictive models for the properties or activities of new carbamate compounds.

The following table provides a general overview of the characteristic spectroscopic data for carbamates.

Spectroscopic Technique Key Features for Carbamates Typical Range/Observation Reference
Infrared (IR) SpectroscopyC=O stretch, N-H stretch1700-1730 cm⁻¹, ~3300 cm⁻¹ semanticscholar.orgresearchgate.net
¹H NMR SpectroscopyProtons adjacent to N and O of carbamateChemical shifts influenced by electronegativity of N and O acs.orggoogle.com
¹³C NMR SpectroscopyCarbonyl carbon of carbamate~150-160 ppm acs.org
Mass Spectrometry (MS)Molecular ion peak, fragmentation patternFragmentation often involves cleavage of the C-O and C-N bonds of the carbamate group. semanticscholar.org

Computational Analysis of Structural Homologues of this compound

Computational chemistry provides valuable insights into the structure, properties, and reactivity of molecules like this compound and its homologs. scirp.orgnih.gov Methods such as Density Functional Theory (DFT) and molecular dynamics simulations can be used to model various aspects of these compounds at the atomic level.

Molecular Modeling and Conformational Analysis: Molecular modeling studies can predict the preferred three-dimensional structure of carbamates. For example, in tert-butyl carbamates, the anti conformation is often favored to minimize steric repulsion between the bulky tert-butyl group and other substituents. The propyl chain in this compound allows for conformational flexibility, and molecular dynamics simulations can explore the different rotational states and their corresponding energy barriers.

Electronic Properties and Reactivity: Quantum chemical calculations can be used to determine the electronic properties of carbamate homologs, such as the distribution of electron density and the energies of molecular orbitals. These calculations can help to rationalize the reactivity observed in experimental studies. For instance, computational methods have been used to investigate the mechanism of photodegradation of aromatic carbamates, supporting the role of radical intermediates. nih.gov DFT calculations have also been employed to study the synthesis of cyclic carbamates, indicating a SN2-type reaction mechanism. rsc.org

Structure-Activity Relationships: By calculating various molecular descriptors for a series of carbamate homologs, it is possible to develop quantitative structure-activity relationship (QSAR) models. These models can correlate the structural features of the molecules with their biological or chemical activity, aiding in the design of new compounds with desired properties.

Binding Interactions: For carbamates that may interact with biological macromolecules, computational docking and molecular dynamics simulations can be used to predict the binding mode and affinity. For example, the binding of BMAA, a neurotoxin, and its carbamate adducts to glutamate (B1630785) receptors has been investigated using computational methods to understand their potential role in neurodegenerative diseases. nih.gov

The following table highlights some of the applications of computational analysis in the study of carbamates.

Computational Method Application Information Gained Reference
Density Functional Theory (DFT)Geometric optimization, reaction mechanismsPreferred molecular structure, transition state energies, reaction pathways rsc.orgscirp.org
Molecular Dynamics (MD)Conformational sampling, solvation effectsDynamic behavior of the molecule, accessible conformations, interaction with solvent
Quantitative Structure-Activity Relationship (QSAR)Predicting properties/activityCorrelation between molecular structure and a specific endpoint mdpi.com
Molecular DockingPredicting binding to macromoleculesPreferred binding orientation, binding affinity nih.gov

Emerging Research Directions and Future Perspectives in the Chemistry of 2,3 Dibromopropyl Carbamate

Integration of Machine Learning and Artificial Intelligence in Chemical Research on 2,3-Dibromopropyl Carbamate (B1207046)

The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the study of complex organobromine compounds like 2,3-dibromopropyl carbamate. beilstein-journals.orgijnc.irresearchgate.net These computational tools offer the potential to accelerate research in areas such as predicting chemical reactivity, understanding reaction mechanisms, and designing novel compounds with desired properties. ijnc.irchimia.ch

ML models can be trained on vast datasets of chemical reactions to predict outcomes, recommend optimal reaction conditions, and even suggest novel synthetic pathways. beilstein-journals.org For a compound like this compound, this could mean more efficient synthesis methods and a deeper understanding of its formation and degradation pathways. Techniques such as deep neural networks (DNNs), convolutional neural networks (CNNs), and recurrent neural networks (RNNs) are being implemented for molecular property prediction. researchgate.net

A significant challenge in applying ML to chemistry is the quality and availability of data. beilstein-journals.orgengineering.org.cn The robustness of ML models heavily depends on large, well-curated datasets. chimia.ch For less-studied compounds like this compound, data may be sparse, necessitating innovative approaches. One strategy is to use ML models that incorporate existing chemical knowledge, such as quantum-chemical properties, to improve performance in low-data situations. chimia.ch Furthermore, the development of language models that can predict missing components in partial reaction equations offers a promising avenue for data preprocessing and augmentation. beilstein-journals.org

The table below illustrates potential applications of ML in the research of this compound.

ML ApplicationDescriptionPotential Impact on this compound Research
Reaction Outcome Prediction Predicting the products and yields of chemical reactions under various conditions.Faster optimization of synthesis and degradation processes.
Retrosynthesis Planning Identifying potential synthetic routes for a target molecule.Discovery of novel and more efficient ways to synthesize the compound.
Property Prediction Estimating physical, chemical, and toxicological properties.Rapid screening for potential applications and hazards.
Mechanism Elucidation Assisting in the determination of complex reaction mechanisms.Deeper understanding of its formation, reactivity, and breakdown.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the intricate details of chemical reactions as they happen is crucial for optimizing processes and ensuring product quality. Advanced in-situ spectroscopic techniques provide a real-time window into reacting chemical systems, allowing scientists to monitor the formation and consumption of reactants, intermediates, and products. mt.comspectroscopyonline.com For a compound like this compound, techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can offer invaluable insights into its synthesis and transformation. mt.comrsc.org

In-situ spectroscopy is particularly beneficial for studying transient and labile intermediate species that would be difficult to analyze using traditional offline methods. spectroscopyonline.com By interfacing spectroscopic probes with reaction vessels, including those used for microwave-assisted reactions, researchers can gain qualitative and quantitative data on reaction kinetics and mechanisms. rsc.orgyoutube.com This approach enables immediate adjustments to reaction conditions, accelerating process development and improving the robustness of chemical processes for scale-up. mt.com

Synchrotron-based techniques, such as Fourier transform-infrared (FT-IR) and micro X-ray fluorescence (μ-XRF) spectromicroscopy, offer even more powerful capabilities for in-situ analysis. researchgate.netacs.org These methods can provide spatial distribution information of organobromine compounds and their associations with other chemical species at a micrometer scale, which is critical for understanding their environmental fate and interactions. researchgate.netacs.org The development of these advanced in-situ methods is driven by the need to investigate complex biogeochemical processes under environmentally relevant conditions. nih.gov

The following table outlines key in-situ spectroscopic techniques and their potential applications in studying this compound.

Spectroscopic TechniquePrincipleApplication to this compound Research
In-situ FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, providing information on functional groups.Monitoring the formation of the carbamate and dibromopropyl groups during synthesis; studying its degradation pathways. frontiersin.org
In-situ Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules.Complementary to FTIR, particularly for symmetric bonds and aqueous solutions; tracking changes in the carbon skeleton.
Synchrotron-based μ-XRF Uses a highly focused X-ray beam to excite atoms and detect the emitted fluorescent X-rays, identifying elemental composition.Mapping the distribution of bromine within a sample matrix, providing insights into its localization in environmental or biological samples. researchgate.net
Synchrotron-based FT-IR Combines the high brightness of a synchrotron source with an FTIR spectrometer for high-resolution chemical imaging.Characterizing the association of this compound with other organic and inorganic components at a microscale. researchgate.netacs.org

Identification of Knowledge Gaps in the Fundamental Chemical Understanding of this compound

Despite its potential relevance as a transformation product of flame retardants or other industrial chemicals, there are significant knowledge gaps in the fundamental chemical understanding of this compound. Much of the existing research on organobromine compounds focuses on widely used flame retardants like polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA). nih.govresearchgate.net While this research provides a general framework for the behavior of organobromine compounds, specific data on this compound is scarce.

Key areas where knowledge is lacking include:

Synthesis and Formation: While general methods for synthesizing carbamates and brominated compounds exist, optimized and well-characterized synthetic routes specifically for this compound are not readily available in the public domain. wikipedia.orgbldpharm.combldpharm.com Understanding its formation as a potential transformation product of larger brominated molecules, such as tris(2,3-dibromopropyl) phosphate (B84403), is also a critical gap. who.intinchem.org

Physicochemical Properties: Detailed experimental data on properties such as water solubility, vapor pressure, and partition coefficients (Kow and Koa) are essential for predicting its environmental fate and transport. While estimation methods exist, they are no substitute for empirical measurements. nih.gov

Reactivity and Degradation: Information on the chemical reactivity of this compound, including its stability under various environmental conditions (e.g., hydrolysis, photolysis), is limited. A study on the related compound 2,3-dibromopropyl ethyl carbonate showed it undergoes rearrangement and decomposition at high temperatures to form 3-bromopropylene carbonate and ethyl bromide, suggesting potential thermal instability and complex degradation pathways for similar structures. rsc.orgrsc.org

Analytical Methods: While general techniques for analyzing organobromine compounds exist, such as gas chromatography-mass spectrometry (GC-MS), specific, validated analytical methods for the trace detection and quantification of this compound in complex matrices (e.g., environmental samples, biological tissues) need to be developed. acs.orgmdpi.com The development of compound-specific isotope analysis (CSIA) methods could also be crucial for source tracking and understanding transformation mechanisms. tandfonline.com

Addressing these knowledge gaps is a priority for a comprehensive understanding of this compound. researchgate.netnih.gov

Potential for Novel Chemical Transformations and Non-Biological Applications of this compound

The chemical structure of this compound, featuring two bromine atoms and a carbamate functional group, suggests a potential for a variety of novel chemical transformations and non-biological applications. wikipedia.org Organobromine compounds are valued as versatile synthetic intermediates due to the reactivity of the carbon-bromine bond, which allows for nucleophilic substitution and the formation of organometallic reagents. sorbonne-universite.fr

The vicinal dibromide structure on the propyl chain presents opportunities for specific chemical reactions:

Dehydrobromination: Elimination of one or two molecules of hydrogen bromide could lead to the formation of allyl or propargyl carbamates, which are valuable building blocks in organic synthesis.

Cyclization Reactions: Intramolecular reactions, potentially triggered by a base or a metal catalyst, could lead to the formation of cyclic structures, such as aziridines or oxazolidinones, which are common motifs in pharmaceuticals and other biologically active molecules.

Coupling Reactions: The bromine atoms can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds, enabling the synthesis of more complex molecules.

Beyond its role as a synthetic intermediate, this compound or its derivatives could have non-biological applications. Carbamates themselves are a broad class of compounds with diverse uses. wikipedia.org While many applications are biological (e.g., pesticides, pharmaceuticals), the carbamate group can also impart specific physical properties to molecules. nih.gov For instance, the presence of the carbamate and bromine moieties could make it a candidate for:

Monomers for Specialty Polymers: The functional groups could be used to incorporate this unit into polymer chains, potentially imparting properties like flame retardancy or modified surface characteristics. The related compound tris(2,3-dibromopropyl) isocyanurate is used as a flame retardant in various polymers. nih.gov

Precursors for Materials Synthesis: It could serve as a precursor for the synthesis of novel materials, where the bromine atoms can be replaced or the carbamate group can be transformed. For example, pyrolysis of similar compounds can lead to the formation of cyclic carbonates. rsc.orgrsc.org

Further research is needed to explore these potential transformations and applications, moving beyond the traditional focus on the biological and environmental aspects of organobromine compounds.

Methodological Advancements in the Study of Complex Organobromine Compounds

The study of complex organobromine compounds, a class to which this compound belongs, is continuously evolving with the development of more sophisticated analytical techniques. nih.gov These advancements are crucial for detecting and identifying these compounds at low concentrations in complex environmental and biological matrices, as well as for elucidating their structures and transformation pathways. nih.govrsc.org

Significant progress has been made in the area of chromatography and mass spectrometry:

Two-Dimensional Gas Chromatography (GCxGC): This technique provides enhanced separation power compared to traditional one-dimensional GC, which is particularly useful for resolving the numerous individual compounds present in complex mixtures of organobromine compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as time-of-flight (ToF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, enabling the confident determination of elemental compositions and the identification of unknown compounds. nih.govrsc.org Untargeted screening methods using HRMS have led to the discovery of numerous new natural and synthetic organobromine compounds in environmental samples. rsc.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS): Techniques like neutral loss scanning can be used to selectively detect compounds that lose a specific fragment, such as a bromine atom, thereby selectively identifying organobromine compounds in a complex mixture. nih.gov

Beyond identification, there is a growing emphasis on understanding the spatial distribution and speciation of these compounds:

Synchrotron-Based Spectromicroscopy: As mentioned previously, techniques like μ-XRF and FT-IR spectromicroscopy allow for the in-situ, microscale mapping of organobromine compounds and their association with other components in solid samples like soil and sediment. researchgate.netacs.org This provides invaluable information about their environmental fate and bioavailability. researchgate.net

Another area of advancement is Compound-Specific Isotope Analysis (CSIA) . By measuring the stable isotopic ratios (e.g., ¹³C/¹²C, ⁸¹Br/⁷⁹Br) of a specific compound, CSIA can be used to trace its sources, and quantify its transformation and degradation in the environment. tandfonline.com The coupling of gas chromatography with isotope ratio mass spectrometry (GC-IRMS) and multicollector inductively coupled plasma mass spectrometry (MC-ICPMS) has greatly expanded the application of CSIA to organobromine compounds. tandfonline.com

These methodological advancements are providing researchers with increasingly powerful tools to investigate the complex chemistry of this compound and other related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dibromopropyl carbamate, and how can its structure be validated?

  • Methodological Answer : Synthesis typically involves reacting 2,3-dibromopropanol with a carbamoyl chloride derivative under controlled conditions (e.g., anhydrous environment, inert gas). Purification via column chromatography or recrystallization is critical to isolate the product. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm proton and carbon environments, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What physicochemical properties of this compound are critical for experimental design?

  • Key Properties : Stability under varying pH and temperature conditions should be assessed via accelerated degradation studies. Solubility in polar (e.g., DMSO, methanol) and nonpolar solvents informs reaction medium choices. Thermal stability (e.g., melting/boiling points) can be extrapolated from analogs like tris(2,3-dibromopropyl) phosphate, which has a boiling point of ~544°C .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines : Use fume hoods and personal protective equipment (gloves, lab coats) to minimize exposure. Store in airtight containers away from ignition sources due to potential combustibility (observed in structurally similar brominated compounds). Emergency spill protocols include evacuation, containment with inert absorbents, and neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How can mechanistic studies elucidate the toxicological pathways of this compound?

  • Approach : Conduct in vitro assays (e.g., Ames test for mutagenicity, comet assay for DNA damage) to identify genotoxic effects. Compare with in vivo rodent models to assess organ-specific toxicity (e.g., liver/kidney histopathology). Metabolite identification via LC-MS can reveal intermediates like 2,3-dibromo-1-propanol, a known carcinogenic metabolite of related brominated compounds .

Q. How can contradictions between in vitro and in vivo carcinogenicity data be resolved?

  • Analysis : Discrepancies may arise from metabolic activation differences. Use humanized liver mouse models or primary hepatocyte co-cultures to bridge gaps. Statistical meta-analysis of dose-response relationships and species-specific metabolic pathways (e.g., cytochrome P450 activity) can clarify relevance to human risk .

Q. What experimental designs are optimal for studying reproductive toxicity?

  • Design : Employ multi-generational rodent studies with controlled dosing to evaluate fertility endpoints (sperm count, ovarian histology). Include biomarkers like oxidative stress markers (e.g., glutathione levels) and hormone assays (testosterone/estradiol) to link mechanistic effects to phenotypic outcomes, as seen in tris(2,3-dibromopropyl) phosphate studies .

Q. What degradation pathways and environmental persistence should be considered for this compound?

  • Methodology : Perform photolysis/hydrolysis experiments under UV light or aqueous conditions (pH 3–11) to identify breakdown products. Use gas chromatography-mass spectrometry (GC-MS) to detect volatile brominated byproducts (e.g., HBr, bromoalkanes). Environmental half-life can be modeled using OECD 307 guidelines for soil biodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.